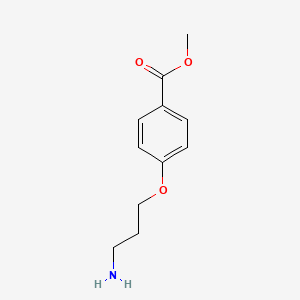

Methyl 4-(3-aminopropoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-aminopropoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPWMHYKRKYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Methyl 4-(3-aminopropoxy)benzoate

[label="AmideCoupling", fillcolor="#FBBC05", fontcolor="#202124RefiningProtocolDetails I'mnowrevisingthesyntheticprotocolsection, incorporatinganewapproach.I'vebrokendowntheproceduresintostepsforclarity.I'mfocusingonthefirststep:Williamsonetherification, withadetailedemphasisonthereactantsandproducts.I'veaddedanoteontheSN2reactionmechanismandaddedanaciddeprotectionstep, withareferencetotheuseofTFA.ElaboratingonReactants I'mcurrentlyrevisingthesectiononthereactantsusedinthefirstsyntheticstep.I'mcarefullydocumentingthephysicalpropertiesandrolesofeachreactant.Theemphasisisondetailedinsights, liketherolesofthebaseandsolvent.I'mfocusingontheSN2reactionmechanismduringtheetherificationprocess.ExpandingSynthesisDescriptions Myfocushasshiftedtoexpandingthedescriptionsofeachsyntheticstep.Specifically, I'melaboratingonthemechanismsandreactantsinvolvedintheWilliamsonethersynthesis.I'mfocusingonthebaseandsolventrolesandtheSN2reactionindetail.Further, I'mworkingtomaketheprotocolseasiertounderstand, step-by-step.DraftingKeySections I'mnowdraftingthecoresections:IntroductionandTable1withphysicochemicalproperties, structuralanalysis.I'mfocusingonprovidingcontextwithCASnumbersandemphasizingitsroleindrugdesign.I'malsopreparingthestructuralanalysistoshoworthogonalreactivity, includingthearomaticspacer'srigidityandthe3-aminopropoxy'sflexibility.DetailingReactantFunction I'mnowdescribingtherationaleoftheamine, whichallowselectrophilictrapping, unliketheesterwhichstaysprotected.Forthesyntheticmethodologysection, I'veoutlinedthetwo-stepsynthesiswithWilliamsonethersynthesisandacidicdeprotection.I'mfocusingonthefirstprotocol:WilliamsonEtherification, withtheSN2mechanism.ExpandingSynthesisProtocols I'mnowdetailingthesecondprotocol, Bocdeprotection.I'mfocusingontheacid-labilenatureoftheBocgroupandthesubsequentreleaseoftheamine, andI'mincludingspecificstep-by-stepinstructions.I'mnotingtheuseofHClindioxaneorTFAandemphasizingtherationalebehindthelow-temperatureconditions.I'malsoensuringfullclarityaboutthechemicaltransformation.FinalizingApplicationSummary I'mnowdetailingtheutilityofthismoleculewithinPROTACs, focusingonitsroleasaprecursorfortheideallinker.I'mnotingthatthealkylchainandetherpromotewatersolubilityandcellpermeability.I'vealsodetailedaspecificconjugationstrategyinvolvingamidecouplingwithaPOIligand, followedbyesterunmaskingwithlithiumhydroxide.CompletingSynthesisFlow I'mnowdetailingthefullPROTACassembly, includingthefinalesterhydrolysisandE3ligasecoupling.I'mnotingtheuseoflithiumhydroxideinaTHF/H2Omixturefortheesterhydrolysis.Finally, Iwillcompilereferencesforallusedinformation.VerifyingVisualElements I'mnowcross-referencingmyDOTdiagramsforsyntaxandensuringcolorcontrastandconstraintsaremet.I'mconfirmingsizeparameters, colorusage, andreadabilityagainstspecifications, includingedgeandnodecolorsandcaptionlengths.Iwillincluderelevantcitations.RefiningPROTACRationale I'vesignificantlyrefinedthePROTACapplicationrationale.I'vehighlightedthecrucialroleofthelinker'sdesigninefficientternarycomplexformation.Thebenzoatemoiety'srigidityminimizesentropicpenalties, whilethe3-aminopropoxychainprovidesflexibility.I'vealsoaddedAnalyticalCharacterizationprotocols.#Methyl4-(3-aminopropoxy)benzoate:AComprehensiveTechnicalGuideonChemicalProperties, Synthesis, andApplicationsinAdvancedDrugDesign##1.Introduction&CoreIdentityMethyl4-(3-aminopropoxy)benzoateisahighlyversatile, heterobifunctionalbuildingblockextensivelyutilizedinmedicinalchemistry, particularlyinthesynthesisofcomplexconjugatedsystemsandtargetedtherapeutics[1.1]. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a programmable linker. Its architecture provides orthogonal reactivity, allowing researchers to sequentially build complex molecular architectures without unwanted cross-reactivity.

To establish a baseline for experimental design, the core physicochemical and structural properties are summarized in Table 1.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | Methyl 4-(3-aminopropoxy)benzoate |

| CAS Number (Free Base) | 85873-34-3[1] |

| CAS Number (HCl Salt) | 383677-87-0[2] |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol (Free Base) / 245.70 g/mol (HCl Salt)[2] |

| SMILES String | O=C(OC)C1=CC=C(OCCCN)C=C1[2] |

| Key Functional Groups | Primary amine, methyl ester, aromatic ether |

Structural Analysis & Mechanistic Insights

The molecular design of Methyl 4-(3-aminopropoxy)benzoate is rooted in causality. Every structural feature serves a distinct purpose in synthetic workflows:

-

The Aromatic Spacer: The para-substituted benzoate ring provides a rigid, linear spatial projection. This restricts the conformational degrees of freedom, which is critical for reducing the entropic penalty when the final drug molecule binds to its target receptor.

-

The Aliphatic Chain: The 3-aminopropoxy moiety introduces controlled flexibility. The ether linkage is metabolically more stable in vivo compared to corresponding ester or amide linkages, preventing premature cleavage by plasma esterases.

-

Orthogonal Functional Groups: The primary amine acts as a potent nucleophile ready for immediate electrophilic trapping (e.g., amide coupling). Conversely, the methyl ester serves as a robustly protected carboxylic acid. This bifunctionality prevents unwanted self-polymerization during the initial functionalization of the amine.

Synthetic Methodologies

The preparation of Methyl 4-(3-aminopropoxy)benzoate relies on a self-validating, two-step sequence: a Williamson ether synthesis followed by acidic deprotection[3][4].

Protocol 1: Williamson Etherification

Causality: The Williamson ether synthesis proceeds via an Sₙ2 mechanism[5]. Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenol (pKa ~10) without hydrolyzing the methyl ester. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it solvates the potassium cation but leaves the phenoxide nucleophile unsolvated and highly reactive, accelerating the Sₙ2 attack on the alkyl halide[6].

-

Preparation: Charge a flame-dried reaction vessel with Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF.

-

Activation: Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

-

Alkylation: Add N-Boc-3-bromopropylamine (1.1 eq) dropwise to the activated mixture.

-

Heating: Elevate the reaction temperature to 80°C and stir for 12 hours under an inert nitrogen atmosphere.

-

Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Protocol 2: Acidic Boc Deprotection

Causality: The tert-butyloxycarbonyl (Boc) group is specifically chosen for its acid lability. Treatment with a strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and a carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂ gas) to reveal the primary amine[7][8].

-

Solvation: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM).

-

Cleavage: Add 4M HCl in dioxane (10.0 eq) dropwise at 0°C. The low temperature minimizes potential Friedel-Crafts alkylation side reactions from the highly reactive tert-butyl cation[9].

-

Deprotection: Warm the mixture to room temperature and stir for 2-4 hours. Monitor CO₂ evolution and verify completion via LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate Methyl 4-(3-aminopropoxy)benzoate cleanly as its hydrochloride salt[2].

Figure 1: Two-step synthetic workflow for Methyl 4-(3-aminopropoxy)benzoate.

Applications in Advanced Drug Design (PROTACs)

In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) require precisely engineered linkers to connect a Protein of Interest (POI) ligand to an E3 ubiquitin ligase recruiting ligand[10][11]. Methyl 4-(3-aminopropoxy)benzoate is an optimal PROTAC linker precursor.

The length and composition of the linker are critical for efficient ternary complex (TC) formation between the POI, the PROTAC, and the E3 ligase[]. The combination of an alkyl chain and an ether oxygen mimics PEG-like character, which improves aqueous solubility and cell permeability[13].

Self-Validating Conjugation Workflow:

-

Amine Functionalization: The primary amine of the linker is coupled to the carboxylic acid of a POI ligand using standard amide coupling reagents (e.g., HATU, DIPEA). Because the methyl ester is inert to these conditions, unwanted oligomerization is entirely prevented.

-

Ester Unmasking: The resulting conjugate is treated with Lithium Hydroxide (LiOH) in a THF/H₂O mixture. This saponification selectively hydrolyzes the methyl ester to a free carboxylic acid without cleaving the newly formed amide bond.

-

E3 Ligase Coupling: The newly revealed carboxylic acid is then coupled to the amine of an E3 ligase ligand (e.g., a Cereblon or VHL derivative) to yield the fully assembled PROTAC[14].

Figure 2: Stepwise PROTAC assembly utilizing the bifunctional nature of the linker.

Analytical Characterization

To validate the integrity of the synthesized Methyl 4-(3-aminopropoxy)benzoate, the following analytical parameters serve as a self-validating checklist:

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals include a sharp singlet at ~3.8 ppm corresponding to the methyl ester (-OCH₃), a classic para-substituted aromatic AA'BB' splitting pattern between 7.0 and 8.0 ppm, a triplet at ~4.1 ppm for the ether methylene (-OCH₂-), a complex multiplet at ~2.0 ppm for the central aliphatic methylene (-CH₂-), and a broad signal at ~8.0 ppm confirming the primary amine hydrochloride (-NH₃⁺).

-

LC-MS (ESI+): The free base has a theoretical exact mass of 209.11 Da. The expected [M+H]⁺ peak in positive electrospray ionization is m/z 210.1[2].

References

-

Wikipedia: Williamson ether synthesis. wikipedia.org.[Link]

-

Master Organic Chemistry: The Williamson Ether Synthesis. masterorganicchemistry.com.[Link]

-

NIH: Current strategies for the design of PROTAC linkers: a critical review. nih.gov.[Link]

-

ACS GCIPR: BOC Deprotection. acsgcipr.org. [Link]

-

ChemTalk: Williamson Ether Synthesis. chemistrytalk.org.[Link]

-

Master Organic Chemistry: Amine Protection and Deprotection. masterorganicchemistry.com.[Link]

-

Wikipedia: tert-Butyloxycarbonyl protecting group. wikipedia.org.[Link]

-

Common Organic Chemistry: Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]

Sources

- 1. methyl 4-(3-aminopropoxy)benzoate | 85873-34-3 [chemicalbook.com]

- 2. 383677-87-0|Methyl 4-(3-aminopropoxy)benzoate hydrochloride|BLD Pharm [bldpharm.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 13. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 14. chempep.com [chempep.com]

Methyl 4-(3-aminopropoxy)benzoate: Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary

Methyl 4-(3-aminopropoxy)benzoate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, targeted protein degradation (PROTACs), and advanced materials science. Featuring both a primary aliphatic amine and an aromatic methyl ester, it offers orthogonal reactivity that enables precise, sequential functionalization. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, self-validating experimental protocols, and applications in modern drug discovery.

Chemical Identity and Physicochemical Profiling

Understanding the exact physical parameters of Methyl 4-(3-aminopropoxy)benzoate is critical for reaction stoichiometry and analytical validation. The compound is frequently handled as a hydrochloride salt to prevent spontaneous polymerization or degradation of the free amine.

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | Methyl 4-(3-aminopropoxy)benzoate | Methyl 4-(3-aminopropoxy)benzoate hydrochloride |

| CAS Number | 85873-34-3 | 383677-87-0[1] |

| Molecular Formula | C11H15NO3[2] | C11H16ClNO3 |

| Molecular Weight | 209.24 g/mol [3] | 245.71 g/mol |

| SMILES | O=C(OC)C1=CC=C(OCCCN)C=C1[3] | O=C(OC)C1=CC=C(OCCCN)C=C1.Cl |

| Physical State | Viscous oil / Low-melting solid | White to off-white crystalline powder |

Mechanistic Synthesis Workflows

The synthesis of Methyl 4-(3-aminopropoxy)benzoate typically proceeds via a highly efficient two-step sequence: a Williamson ether synthesis followed by catalytic hydrogenolysis[4].

Step 1: Williamson Ether Synthesis The reaction couples methyl 4-hydroxybenzoate with an N-Cbz-protected 3-aminopropyl bromide. Mechanistic Causality: Potassium carbonate (K₂CO₃) is selected as the base because its basicity is perfectly tuned to deprotonate the phenol (pKa ~10) without causing premature hydrolysis of the methyl ester, which would occur with stronger aqueous bases like NaOH. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, drastically accelerating the Sₙ2 substitution.

Step 2: Catalytic Hydrogenolysis The Cbz-protected intermediate is subjected to hydrogen gas over a Palladium on Carbon (Pd/C) catalyst in methanol[4]. Mechanistic Causality: Pd/C selectively coordinates the aromatic ring of the benzyl carbamate (Cbz) group, facilitating the insertion of palladium into the benzylic C-O bond. Subsequent hydrogenolysis releases toluene and carbon dioxide, unveiling the primary amine. Methanol is chosen as the solvent due to its high hydrogen solubility and its ability to stabilize the resulting polar amine.

Synthetic workflow for Methyl 4-(3-aminopropoxy)benzoate and its hydrochloride salt.

Detailed Experimental Protocols

Self-Validating Protocol for Methyl 4-(3-aminopropoxy)benzoate Hydrochloride

Phase A: Synthesis of Methyl 4-(3-(((benzyloxy)carbonyl)amino)propoxy)benzoate

-

Setup: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes. Validation Check: The solution will transition to a slight yellow tint, indicating successful phenoxide formation.

-

Alkylation: Dropwise add N-Cbz-3-aminopropyl bromide (1.1 eq, 11 mmol). Heat the reaction mixture to 60°C for 12 hours.

-

Workup: Quench the reaction with ice water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Analytical Validation: Perform TLC (Hexanes:EtOAc 3:1). The product spot should be UV-active and ninhydrin-negative. LC-MS must confirm the intermediate mass [M+H]⁺ = 344.1.

Phase B: Catalytic Hydrogenolysis and Salt Formation

-

Setup: Dissolve the purified intermediate in anhydrous Methanol (50 mL, 0.2 M). Carefully add 10% Pd/C (0.1 eq by weight) under a strict argon atmosphere to prevent catalytic ignition[4].

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4 hours.

-

In-Process Validation: Monitor CO₂ evolution. TLC will show the disappearance of the starting material and the appearance of a baseline, ninhydrin-positive spot corresponding to the primary amine.

-

Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Critical Safety Step: Do not let the Celite pad dry out while under vacuum, as finely divided palladium can spontaneously ignite in air.

-

Salt Formation: Concentrate the filtrate, redissolve in anhydrous diethyl ether (20 mL), and add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.

-

Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield Methyl 4-(3-aminopropoxy)benzoate hydrochloride (CAS: 383677-87-0)[1].

Applications in Drug Discovery (PROTACs & Linker Chemistry)

In the rapidly expanding field of Targeted Protein Degradation (TPD), bifunctional molecules like Methyl 4-(3-aminopropoxy)benzoate are invaluable. The primary amine serves as an excellent nucleophile for amide coupling or reductive amination with a target-binding ligand (warhead). Conversely, the methyl ester acts as a protected carboxylic acid.

Once the amine is conjugated, the ester can be selectively saponified using LiOH in THF/H₂O to reveal the free acid. This newly exposed acid is then coupled to an E3 ligase recruiting ligand (e.g., a cereblon or VHL binder). The propoxybenzoate core provides a rigid, yet flexible spacer that optimizes the spatial distance between the target protein and the E3 ligase, a critical factor for successful ubiquitination.

Application of the propoxybenzoate core as a bifunctional linker in PROTAC synthesis.

References

-

MolAid - methyl 4-(3-aminopropoxy)benzoate - CAS号85873-34-3. Available at: [Link]

-

MolAid - p-(3-<(1-Benzyloxy)formamido>-propoxy)benzoesaeuremethylester Synthesis Pathways. Available at:[Link]

Sources

- 1. 383677-87-0|Methyl 4-(3-aminopropoxy)benzoate hydrochloride|BLD Pharm [bldpharm.com]

- 2. methyl 4-(3-aminopropoxy)benzoate - CAS号 85873-34-3 - 摩熵化学 [molaid.com]

- 3. 85873-34-3|Methyl 4-(3-aminopropoxy)benzoate|BLD Pharm [bldpharm.com]

- 4. p-(3-<(1-Benzyloxy)formamido>-propoxy)benzoesaeuremethylester - CAS号 85873-33-2 - 摩熵化学 [molaid.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Methyl 4-(3-aminopropoxy)benzoate

Executive Summary

Methyl 4-(3-aminopropoxy)benzoate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, advanced materials science, and the synthesis of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Featuring a reactive primary amine and a methyl ester-protected carboxylate, the molecule allows for orthogonal functionalization. Because the free primary amine can be prone to oxidative degradation or spontaneous side reactions over long-term storage, the compound is predominantly synthesized, stored, and commercially distributed as a stable hydrochloride salt.

Physicochemical Profiling

The fundamental molecular parameters of Methyl 4-(3-aminopropoxy)benzoate dictate its behavior in synthetic workflows, purification processes, and biological assays. The data below summarizes the core metrics for both the free base and the standard hydrochloride salt.

Table 1: Quantitative Physicochemical Data

| Property | Free Base | Hydrochloride Salt |

| CAS Registry Number | 85873-34-3[1] | 383677-87-0 |

| Chemical Formula | C₁₁H₁₅NO₃[1] | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 209.245 g/mol [1] | 245.71 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)OCCCN | COC(=O)C1=CC=C(C=C1)OCCCN.Cl |

| Physical State | Viscous oil / Low-melting solid | Crystalline white solid |

Structural and Mechanistic Insights

The architecture of Methyl 4-(3-aminopropoxy)benzoate is defined by a central phenyl ring substituted at the para position, offering specific steric and electronic advantages:

-

Methyl Ester (C-1 Position): Acts as a masked carboxylic acid. It remains highly stable under mildly acidic and neutral conditions, allowing chemistry to be performed selectively on the amine. When necessary, it can be cleanly saponified (e.g., using LiOH in THF/H₂O) to yield the free acid for subsequent amide couplings.

-

3-Aminopropoxy Group (C-4 Position): The ether linkage provides rotational flexibility and enhanced metabolic stability compared to an ester linkage. The terminal primary amine is highly nucleophilic, making it an ideal anchor for reductive aminations, SNAr reactions, or peptide coupling protocols.

Standardized Synthetic Protocol: A Self-Validating Workflow

To ensure high fidelity and yield in the generation of Methyl 4-(3-aminopropoxy)benzoate hydrochloride, the following two-step protocol employs strict orthogonal protection strategies.

Step 1: Williamson Ether Alkylation

Objective: Attach the 3-carbon linker while masking the primary amine to prevent unwanted dimerization or side reactions.

-

Reagents: Methyl 4-hydroxybenzoate (1.0 eq), N-Boc-3-bromopropylamine (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous DMF (0.5 M).

-

Causality & Rationale: Potassium carbonate (K₂CO₃) is specifically chosen as a mild base. Its basicity is sufficient to deprotonate the phenol (pKa ~10) to form a highly nucleophilic phenoxide, but it is not strong enough to induce unwanted hydrolysis of the methyl ester. Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it strongly solvates the potassium cation, leaving the phenoxide "naked" and highly reactive, thereby accelerating the Sₙ2 displacement of the primary bromide.

Procedure:

-

Charge a flame-dried round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous DMF under a nitrogen atmosphere.

-

Add K₂CO₃ and stir at room temperature for 15 minutes to pre-form the phenoxide.

-

Introduce N-Boc-3-bromopropylamine dropwise via syringe.

-

Elevate the reaction temperature to 80°C and stir for 12 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The protocol validates itself when the starting phenol spot (which is UV active and stains heavily with KMnO₄) completely disappears, replaced by a new, higher Rf spot representing the Boc-protected intermediate.

-

Workup: Quench the mixture with distilled water and extract with Ethyl Acetate. Wash the combined organic layers with a 5% aqueous LiCl solution three times.

-

Causality of LiCl Wash: DMF is notoriously difficult to remove from organic layers due to its high boiling point. The 5% aqueous LiCl alters the partition coefficient, effectively stripping the DMF into the aqueous phase and preventing downstream contamination.

-

Step 2: Anhydrous Acidic Deprotection

Objective: Unmask the primary amine to yield the final hydrochloride salt.

-

Reagents: 4M HCl in Dioxane (5.0 eq), Dichloromethane (DCM) (0.2 M).

-

Causality & Rationale: Anhydrous HCl in dioxane is strictly preferred over aqueous acids (such as TFA/H₂O or aqueous HCl). The complete absence of water eliminates the thermodynamic risk of hydrolyzing the methyl ester. The reaction generates isobutylene gas and carbon dioxide as byproducts, which bubble out of solution, driving the reaction to absolute completion via Le Chatelier's principle.

Procedure:

-

Dissolve the purified intermediate from Step 1 in DCM.

-

Cool the vessel to 0°C and add 4M HCl in Dioxane dropwise to control the initial exothermic gas evolution.

-

Warm the solution to room temperature and stir for 2 hours.

-

Self-Validation Check: This step is visually self-validating. As the lipophilic Boc group is cleaved, the resulting polar hydrochloride salt becomes insoluble in the DCM/Dioxane matrix. The target compound will spontaneously crash out of solution as a dense white precipitate.

-

Isolation: Concentrate the suspension under reduced pressure, triturate the residue with cold diethyl ether to remove any trapped organic impurities, and filter to obtain Methyl 4-(3-aminopropoxy)benzoate hydrochloride as a highly pure crystalline solid.

Synthetic Workflow Visualization

Figure 1: Two-step synthetic workflow for Methyl 4-(3-aminopropoxy)benzoate hydrochloride.

Applications in Medicinal Chemistry

In modern drug discovery, Methyl 4-(3-aminopropoxy)benzoate is frequently deployed as a rigidified linker module. The 3-carbon alkyl chain combined with the phenyl ring provides a specific spatial geometry (a predictable distance of ~4–6 Å) between functional domains. In the design of PROTACs, the primary amine is often coupled to a carboxylic acid on an E3 ligase ligand (e.g., Thalidomide or VHL derivatives), while the methyl ester is subsequently saponified to allow coupling to a target-protein binding ligand. This sequential, orthogonal reactivity makes it an indispensable tool for synthesizing complex heterobifunctional molecules.

References

Sources

Solubility of Methyl 4-(3-aminopropoxy)benzoate in DMSO and water

Predictive and Empirical Solvation Profiling of Methyl 4-(3-aminopropoxy)benzoate in DMSO and Aqueous Media

Molecular Anatomy & Solvation Dynamics

Methyl 4-(3-aminopropoxy)benzoate (Free Base CAS: 85873-34-3; HCl Salt CAS: 383677-87-0)[1] presents a classic structural dichotomy frequently encountered in early-stage drug discovery. The molecule is defined by two competing solvation domains:

-

Hydrophobic Core: The methyl benzoate moiety drives lipophilicity, promoting favorable partitioning into lipid bilayers but restricting aqueous dissolution.

-

Hydrophilic Vector: The flexible 3-aminopropoxy chain terminates in a primary amine, acting as the primary driver for pH-dependent aqueous solubility.

Understanding how these functional groups interact with different solvent systems—specifically Dimethyl sulfoxide (DMSO) and aqueous buffers—is critical for designing robust in vitro assays and preventing false negatives in biological screening caused by compound precipitation[2][3].

Thermodynamic Solvation in Dimethyl Sulfoxide (DMSO)

In early drug discovery, compounds are universally stored as stock solutions in DMSO[2][4]. Methyl 4-(3-aminopropoxy)benzoate exhibits exceptionally high solubility in DMSO (>50 mM) due to the solvent's specific physicochemical properties.

As a polar aprotic solvent (dielectric constant

-

Hydrogen Bond Acceptance: The oxygen atom of DMSO's sulfoxide group acts as a potent hydrogen bond acceptor, strongly interacting with the protons of the primary amine (

). -

Dipole-Dipole Solvation: The strong dipole moment of DMSO solvates the polar ester and ether linkages, while its methyl groups provide a micro-hydrophobic environment that accommodates the aromatic ring.

Aqueous Solubility: The pH-Dependent Ionization Paradigm

Unlike DMSO, water requires the compound to overcome significant hydrophobic penalties. The aqueous solubility of Methyl 4-(3-aminopropoxy)benzoate is strictly governed by the ionization state of its primary amine, which can be modeled using the Henderson-Hasselbalch equation[5][6].

Based on structural analogs, the predicted

pH-dependent speciation and aqueous solvation pathway.

Self-Validating Experimental Workflows

To accurately profile this compound, researchers must distinguish between kinetic solubility (the point of precipitation from a solvated state) and thermodynamic solubility (the equilibrium established between a solid and a solvent)[2][8]. The following protocols are designed as self-validating systems to ensure data integrity.

Kinetic Solubility Profiling (Early Discovery)

Kinetic assays mimic the conditions of biological assays where a DMSO stock is spiked into an aqueous buffer[4][8].

-

Step 1: Stock Preparation. Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

-

Step 2: Aqueous Spiking. Aliquot 10 µL of the DMSO stock into 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a 200 µM theoretical concentration. Causality: Maintaining a final DMSO concentration of

2% is critical; higher concentrations act as co-solvents, artificially inflating apparent aqueous solubility and creating supersaturation artifacts[2][8]. -

Step 3: Incubation. Agitate the mixture at 250 rpm for 2 hours at 37°C.

-

Step 4: Phase Separation. Isolate the dissolved fraction using a 0.22 µm PTFE filter plate.

-

Step 5: Quantification. Analyze the filtrate via [8]. Self-Validation: Always quantify against a standard curve prepared in a matching matrix (PBS with 2% DMSO) to account for matrix-induced ion suppression in the mass spectrometer.

Thermodynamic Solubility Profiling (Late Preclinical)

Thermodynamic assays determine the true equilibrium solubility limit, utilizing the crystalline solid powder[3][8].

-

Step 1: Solid Addition. Add an excess of solid Methyl 4-(3-aminopropoxy)benzoate (e.g., 5 mg) to 1 mL of target aqueous buffer.

-

Step 2: Equilibration. Shake the suspension at 37°C for 24 to 72 hours. Causality: Extended incubation is required to overcome the crystal lattice energy and ensure true thermodynamic equilibrium is reached between the solid phase and solvated monomers[8].

-

Step 3: pH Verification (Critical Step). Measure the pH of the suspension post-incubation. Self-Validation: Because the compound contains a basic amine, high concentrations of the dissolved free base can elevate the buffer's pH, shifting the ionization equilibrium and altering the solubility limit. If the pH shifts by >0.1 units, the buffer capacity must be increased.

-

Step 4: Separation & Analysis. Filter through a 0.22 µm membrane and quantify via HPLC-UV.

Kinetic vs. thermodynamic solubility assay workflows.

Quantitative Data Synthesis

The table below synthesizes the expected solubility parameters based on the compound's physicochemical profile and the applied methodologies.

Table 1: Comparative Solubility Metrics & Mechanistic Drivers

| Solvent / Medium | Assay Type | Expected Solubility Limit | Primary Mechanistic Driver |

| 100% DMSO | Thermodynamic | > 50 mM | H-bond acceptance, dipole-dipole solvation of ester/ether. |

| PBS (pH 7.4, 2% DMSO) | Kinetic | > 200 µM | Complete protonation of primary amine ( |

| Water (pH > 10.5) | Thermodynamic | < 1 mM | Neutral free base dominance; high hydrophobic penalty. |

| 0.1 N HCl (pH 1.0) | Thermodynamic | > 10 mM | Forced ionization; rapid dissolution of the formed hydrochloride salt. |

References

-

BioDuro-Sundia. "ADME Solubility Assay." BioDuro Global CRDMO. Available at:[Link]

-

National Institutes of Health (PubMed). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Available at:[Link]

-

MDPI. "QSPR Studies on Aqueous Solubilities of Drug-Like Compounds." International Journal of Molecular Sciences. Available at:[Link]

-

LookChem. "1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- Chemical Properties." LookChem Database. Available at:[Link]

Sources

- 1. methyl 4-(3-aminopropoxy)benzoate | 85873-34-3 [m.chemicalbook.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemiluminescent nitrogen detection (CLND) to measure kinetic aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-|lookchem [lookchem.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Comprehensive Safety & Handling Guide: Methyl 4-(3-aminopropoxy)benzoate in Advanced Organic Synthesis

Executive Summary

Methyl 4-(3-aminopropoxy)benzoate is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and active pharmaceutical ingredient (API) development. Featuring both a nucleophilic primary amine and an electrophilic methyl ester, this compound enables rapid molecular complexation, particularly in the synthesis of extended aromatic scaffolds and peptidomimetics.

As a Senior Application Scientist, I have designed this whitepaper to transcend standard Safety Data Sheet (SDS) boilerplates. This guide delineates the physicochemical causality behind its handling requirements, details self-validating synthetic protocols, and establishes rigorous safety frameworks for drug development professionals.

Physicochemical Profiling & Reactivity Dynamics

Understanding the intrinsic reactivity of Methyl 4-(3-aminopropoxy)benzoate is critical for both safety and synthetic efficacy. The molecule exists in two primary forms: the free base (CAS: 85873-34-3) and the hydrochloride salt (CAS: 383677-87-0).

The Causality of Salt Formation:

In its free base form, the primary amine is highly nucleophilic. Over time, particularly under ambient conditions, the free amine of one molecule can attack the methyl ester of an adjacent molecule, leading to intermolecular aminolysis (dimerization or oligomerization). To circumvent this degradation, the compound is predominantly supplied and stored as a hydrochloride salt . Protonation of the amine (

Table 1: Physicochemical & Hazard Profile

| Property / Parameter | Specification (Hydrochloride Salt) | Specification (Free Base) |

| CAS Number | 383677-87-0 | 85873-34-3 |

| Molecular Weight | 245.71 g/mol | 209.24 g/mol |

| Chemical Formula | ||

| Appearance | White to off-white crystalline powder | Colorless to pale yellow oil/solid |

| Solubility | DMSO, DMF, Methanol, Water | DCM, Ethyl Acetate, THF |

| Primary GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.) | H314 (Skin Burns), H318 (Eye Dam.) |

Toxicological Mechanisms & Occupational Exposure Limits (OELs)

The toxicological profile of primary amines is dictated by their basicity and their ability to interact with biological membranes. Primary amines can rapidly penetrate the lipid bilayer of the epidermis, causing saponification of dermal lipids and leading to severe irritation or chemical burns[1]. Furthermore, repeated exposure to primary amines carries a documented risk of dermal and respiratory sensitization.

To mitigate these risks, stringent Occupational Exposure Limits (OELs) and Personal Protective Equipment (PPE) standards must be enforced.

Table 2: Exposure Thresholds & PPE Requirements

| Control Measure | Specification & Rationale |

| Engineering Controls | Class II Biological Safety Cabinet or standard chemical fume hood with a minimum face velocity of 100 fpm. |

| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator when weighing the lyophilized HCl salt to prevent inhalation of highly irritating micro-dust. |

| Dermal Protection | Double-gloving with Nitrile (minimum 0.11 mm thickness). Amines can degrade latex; nitrile provides superior resistance to basic organic compounds. |

| Ocular Protection | Snug-fitting chemical splash goggles. The basic nature of the amine poses a severe risk of corneal opacity upon contact. |

Advanced Handling & Storage Protocols

Primary amines are highly susceptible to atmospheric degradation. When exposed to ambient air, the free amine rapidly absorbs carbon dioxide (

Step-by-Step Methodology: Inert Handling & Transfer

-

Thermal Equilibration: Remove the sealed vial of Methyl 4-(3-aminopropoxy)benzoate hydrochloride from cold storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining its anhydrous integrity.

-

Inert Atmosphere Transfer: Transfer the vial into a glovebox or a fume hood equipped with a positive-pressure Argon line.

-

Gravimetric Dispensing: Weigh the required mass using an anti-static spatulate tool. The HCl salt can generate static charge; neutralizing the weighing environment prevents loss of material.

-

Immediate Dissolution: Dissolve the salt directly into an anhydrous, polar aprotic solvent (e.g., DMF or DMSO) and seal the reaction vessel with a suba-seal septum.

Workflow for the inert handling and transfer of moisture-sensitive primary amines.

Synthetic Integration: HATU-Mediated Amide Coupling

Methyl 4-(3-aminopropoxy)benzoate is frequently utilized in amide coupling reactions to extend molecular scaffolds. For solution-phase conjugation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier coupling reagent[2],[3].

Mechanistic Causality & Self-Validation: HATU generates an OAt-active ester from a carboxylic acid, which is highly reactive toward primary amines[2]. However, if the amine is introduced before the carboxylic acid is fully activated, highly nucleophilic aliphatic amines can attack the HATU reagent directly, leading to an unwanted guanylated amine byproduct[4]. Therefore, the protocol below is a self-validating system: the formation of the active ester is visually confirmed by a color change before the amine is introduced.

Step-by-Step Methodology: Amide Coupling

-

Activation (Pre-formation of Active Ester): Dissolve the target Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[5].

-

Validation Check: Stir at room temperature for 5–10 minutes. The solution will transition from colorless to a distinct yellow/orange, confirming the formation of the OAt-active ester[5].

-

Amine Liberation & Addition: Add Methyl 4-(3-aminopropoxy)benzoate hydrochloride (1.0 eq) to the activated mixture. The excess DIPEA serves a dual purpose: it acts as a base for the coupling mechanism and neutralizes the HCl salt, liberating the nucleophilic free amine in situ[5].

-

Reaction Propagation: Stir at room temperature for 2 hours. Monitor conversion via LC-MS.

-

Aqueous Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous

(to remove acidic byproducts and tetramethylurea) and brine[5]. Dry over

Mechanistic pathway for HATU-mediated amide coupling with primary amines.

Emergency Response & Spill Mitigation (Self-Validating Systems)

Standard chemical spill responses often dictate the use of strong acids to neutralize basic spills. However, applying a strong acid (like 1M HCl) directly to a concentrated primary amine spill can trigger a violent, highly exothermic neutralization reaction, potentially aerosolizing the toxic compound.

Advanced Spill Protocol:

-

Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

-

Controlled Neutralization: Apply a weak solid acid , such as citric acid or sodium bisulfate, over the absorbed spill. The weak acid slowly protonates the amine without generating dangerous thermal spikes.

-

Validation: The neutralization is complete when the pungent, fishy odor of the free amine dissipates, indicating complete conversion to the non-volatile, odorless citrate or sulfate salt.

-

Disposal: Sweep the neutralized solid into a chemically compatible, sealable hazardous waste container for incineration.

References

-

The Journal of Organic Chemistry (ACS Publications). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from:[Link]

-

Wikipedia. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Reaction Mechanisms. Retrieved from:[Link]

-

Bioconjugate Chemistry (ACS Publications). Rapid HATU-Mediated Solution Phase siRNA Conjugation. Retrieved from:[Link]

-

The Royal Society of Chemistry (RSC). Chapter 3: Solvent-based Absorption (Amine Volatility and Handling). Retrieved from: [Link]

Sources

Structural Analysis and Synthetic Utility of Methyl 4-(3-aminopropoxy)benzoate: A Bifunctional Scaffold for Targeted Protein Degradation

Executive Summary & Core Rationale

In modern medicinal chemistry, the spatial orientation and physicochemical properties of linker molecules are as critical as the pharmacophores they connect. Methyl 4-(3-aminopropoxy)benzoate (MAPB) — available as a free base (CAS: 85873-34-3)[1] or a highly stable hydrochloride salt (CAS: 383677-87-0)[2] — has emerged as a highly versatile, heterobifunctional building block.

Unlike traditional all-PEG or purely aliphatic chains, MAPB incorporates a rigid para-substituted phenyl ring coupled with a flexible three-carbon propoxy spacer. This specific architectural causality is highly sought after in the design of Proteolysis Targeting Chimeras (PROTACs). The rigidity of the phenyl ring reduces the entropic penalty during ternary complex formation (Target Protein–PROTAC–E3 Ligase), while the propoxy chain provides just enough flexibility to prevent steric clashes[3]. Furthermore, its dual orthogonal termini—a primary amine and a methyl ester—allow for sequential, highly controlled bioconjugation without cross-reactivity.

Structural Elucidation & Spectroscopic Validation

To ensure the integrity of MAPB before its integration into complex synthetic pipelines, rigorous structural validation is required. The molecule features an electron-donating ether linkage that significantly alters the electronic environment of the adjacent aromatic protons, creating a distinct AA'BB' splitting pattern in Nuclear Magnetic Resonance (NMR) spectroscopy.

The following table summarizes the self-validating spectroscopic profile of the MAPB hydrochloride salt. The causality behind the chemical shifts—particularly the deshielding of the propoxy protons by the adjacent oxygen and the protonated amine—serves as a primary quality control checkpoint.

Table 1: Spectroscopic Profiling of MAPB Hydrochloride

| Analytical Technique | Key Signals / Values | Structural Assignment & Causality |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (br s, 3H) | Primary amine hydrochloride (-NH₃⁺); broad due to rapid exchange. |

| δ 7.92 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to the electron-withdrawing ester. | |

| δ 7.05 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to the electron-donating ether. | |

| δ 4.12 (t, J = 6.2 Hz, 2H) | Propoxy -O-CH₂-; strongly deshielded by the ether oxygen. | |

| δ 3.81 (s, 3H) | Ester -OCH₃; sharp singlet confirming ester integrity. | |

| δ 2.95 (t, J = 7.0 Hz, 2H) | Propoxy -CH₂-NH₃⁺; deshielded by the protonated amine. | |

| δ 2.05 (m, 2H) | Propoxy central -CH₂-; multiplet due to adjacent CH₂ groups. | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.9, 162.3, 131.2, 122.1, 114.5 | Carbonyl (165.9) and aromatic carbons; confirms para-substitution. |

| δ 65.4, 51.8, 36.7, 26.8 | Aliphatic carbons (O-CH₂, O-CH₃, CH₂-N, central CH₂). | |

| FT-IR (KBr pellet) | 3300–2900, 1715, 1605, 1250 cm⁻¹ | N-H stretch (broad), C=O ester (1715), C=C aromatic, C-O ether. |

| HRMS (ESI+) | m/z 210.1125 [M+H]⁺ | Calculated for C₁₁H₁₆NO₃⁺ (210.1125); confirms molecular mass. |

Self-Validating Synthetic Methodology

The synthesis of MAPB relies on a highly efficient, two-step protocol starting from the inexpensive precursor methyl 4-hydroxybenzoate. The methodology is designed to be self-validating, meaning each step provides clear visual or chromatographic feedback to confirm success.

Caption: Synthetic workflow for Methyl 4-(3-aminopropoxy)benzoate via Williamson ether synthesis.

Step 1: Williamson Ether Synthesis (Alkylation)

Rationale: The choice of potassium carbonate (K₂CO₃) over stronger bases like sodium hydride (NaH) is a critical causality in this design. K₂CO₃ is sufficiently basic to deprotonate the phenolic hydroxyl (pKa ~10) but weak enough to prevent the saponification of the methyl ester. Furthermore, utilizing N-Boc-3-bromopropylamine prevents unwanted self-alkylation or polymerization of the amine, ensuring a clean mono-alkylation on the phenol.

-

Setup: Dissolve methyl 4-hydroxybenzoate (1.0 eq) and N-Boc-3-bromopropylamine (1.1 eq) in anhydrous DMF (0.2 M).

-

Activation: Add anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq) to accelerate the reaction via in situ Finkelstein halogen exchange.

-

Execution: Heat the suspension to 80 °C under an inert argon atmosphere for 12 hours.

-

Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The highly UV-active phenol spot (R_f ~0.3) will be completely consumed, replaced by the less polar Boc-protected intermediate (R_f ~0.6).

-

Workup: Quench with water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Boc Deprotection and Salt Formation

Rationale: Deprotection using 4M HCl in dioxane is deliberately chosen over trifluoroacetic acid (TFA). HCl directly yields the highly crystalline hydrochloride salt, which can be isolated via simple trituration, completely bypassing the need for aqueous basic workup or flash chromatography[2].

-

Setup: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).

-

Execution: Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C. Stir and allow the reaction to warm to room temperature over 2 hours.

-

Self-Validation: The reaction is validated by the rapid evolution of CO₂ gas (isobutylene byproduct) and the gradual precipitation of the MAPB hydrochloride salt as a white solid.

-

Isolation: Dilute the suspension with diethyl ether, filter the precipitate, wash with cold ether, and dry under high vacuum to afford MAPB hydrochloride in >90% yield.

Advanced Applications: PROTAC Linker Engineering

In the realm of Targeted Protein Degradation (TPD), the linker is not merely a passive spacer; it actively dictates the physicochemical properties and degradation efficiency of the PROTAC[3][]. MAPB is uniquely suited for this role.

Caption: Integration of MAPB into a PROTAC molecule to drive targeted protein degradation.

Mechanistic Assembly Logic:

-

E3 Ligase Conjugation: The primary amine of MAPB acts as a highly nucleophilic anchor. It can be directly coupled to a carboxylic acid-bearing E3 ligase ligand (e.g., a Cereblon or VHL recruiter) using standard amide coupling reagents (HATU/DIPEA).

-

Warhead Conjugation: Following the amine coupling, the methyl ester of the MAPB moiety is selectively saponified using LiOH in THF/H₂O to reveal a free carboxylic acid. This acid is then coupled to an amine-bearing Target Protein Ligand (warhead).

-

Pharmacokinetic Advantage: The introduction of the phenyl ether motif from MAPB often improves the lipophilicity and cell permeability of the resulting PROTAC compared to highly hydrated, flexible PEG linkers, thereby enhancing oral bioavailability and cellular target engagement[5].

References

-

Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". National Center for Biotechnology Information (PMC). URL: [Link]

-

Jamain, Z., et al. "Synthesis of novel liquid crystalline and fire retardant molecules based on six-armed cyclotriphosphazene core containing Schiff base and amide linking units". RSC Advances. URL: [Link]

Sources

An In-depth Technical Guide to the Functional Group Analysis of Methyl 4-(3-aminopropoxy)benzoate

This guide provides a comprehensive analysis of the functional groups present in Methyl 4-(3-aminopropoxy)benzoate, a molecule of interest in pharmaceutical and chemical synthesis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights for the structural elucidation of this and similar compounds.

Molecular Structure and Functional Group Overview

Methyl 4-(3-aminopropoxy)benzoate is a multi-functional molecule incorporating a para-substituted benzene ring, a methyl ester, an ether linkage, and a primary amine. Each of these groups imparts distinct chemical properties and can be identified through a combination of spectroscopic techniques. A thorough understanding of its structure is the first step in predicting its chemical behavior and potential applications.

Methodological & Application

Synthesis of Methyl 4-(3-aminopropoxy)benzoate from Methyl 4-hydroxybenzoate: An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of methyl 4-(3-aminopropoxy)benzoate, a valuable intermediate in pharmaceutical and materials science research. The protocol details a robust two-step synthetic route commencing from the readily available starting material, methyl 4-hydroxybenzoate. The methodology hinges on an initial Williamson ether synthesis to couple methyl 4-hydroxybenzoate with a protected 3-aminopropanol derivative, followed by a straightforward deprotection step to yield the target primary amine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and thorough characterization and purification procedures.

Introduction

Methyl 4-(3-aminopropoxy)benzoate serves as a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and functionalized polymers. Its structure incorporates a flexible aminopropoxy linker attached to a rigid benzoate core, a motif that is frequently exploited to modulate physicochemical properties such as solubility, bioavailability, and binding affinity in drug candidates. The synthesis of this intermediate from methyl 4-hydroxybenzoate (also known as methylparaben) presents a common yet critical transformation in organic synthesis.

The chosen synthetic strategy involves a two-step process designed for efficiency and scalability. The initial step employs the well-established Williamson ether synthesis, a reliable method for forming ether linkages.[1][2] To circumvent undesired side reactions with the amine functionality, a protecting group strategy is employed. Specifically, the amine of 3-aminopropanol is masked with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the ether synthesis and can be readily removed under acidic conditions.[3][4]

Reaction Scheme Overview

The overall synthetic transformation is depicted below:

Caption: Overall synthetic route for Methyl 4-(3-aminopropoxy)benzoate.

Part 1: Synthesis of Methyl 4-(3-(tert-butoxycarbonylamino)propoxy)benzoate

This initial stage focuses on the formation of the ether linkage via a Williamson ether synthesis. The phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from N-Boc-3-bromopropanamine in an SN2 reaction.[1]

Materials and Equipment

| Reagent/Equipment | Grade | Supplier |

| Methyl 4-hydroxybenzoate | ≥99% | Sigma-Aldrich |

| N-Boc-3-bromopropanamine | 97% | Combi-Blocks |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Acetone | Anhydrous, ≥99.5% | VWR |

| Round-bottom flask | 250 mL | Pyrex |

| Reflux condenser | - | Kimble |

| Magnetic stirrer with hotplate | - | IKA |

| Rotary evaporator | - | Heidolph |

| Separatory funnel | 500 mL | - |

| Ethyl acetate | ACS Grade | - |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol), N-Boc-3-bromopropanamine (18.9 g, 78.9 mmol, 1.2 equivalents), and anhydrous potassium carbonate (18.2 g, 131.4 mmol, 2.0 equivalents).

-

Solvent Addition: Add 150 mL of anhydrous acetone to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 16-24 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

Dissolve the residue in 150 mL of ethyl acetate.

-

Transfer the solution to a 500 mL separatory funnel and wash sequentially with 2 x 50 mL of water and 1 x 50 mL of brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product, methyl 4-(3-(tert-butoxycarbonylamino)propoxy)benzoate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Deprotection of the Boc Group

The final step involves the removal of the acid-labile Boc protecting group to unveil the primary amine.[6] This is typically achieved using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane.[4][7]

Materials and Equipment

| Reagent/Equipment | Grade | Supplier |

| Methyl 4-(3-(Boc-amino)propoxy)benzoate | - | From Part 1 |

| Trifluoroacetic Acid (TFA) | Reagent Grade | - |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | - |

| 4M HCl in Dioxane | - | Acros Organics |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |

| Diethyl ether | ACS Grade | - |

| Round-bottom flask | 100 mL | - |

| Magnetic stirrer | - | - |

Experimental Protocol (Using TFA/DCM)

-

Reaction Setup: Dissolve the purified methyl 4-(3-(tert-butoxycarbonylamino)propoxy)benzoate (e.g., 5.0 g, 15.5 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask.

-

Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (10 mL, 130 mmol, ~8.4 equivalents) dropwise.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.[7]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The resulting crude methyl 4-(3-aminopropoxy)benzoate can be purified by column chromatography or recrystallization to afford the final product as a solid or oil.

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization of the Final Product

The identity and purity of the synthesized methyl 4-(3-aminopropoxy)benzoate should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl ester protons, and the protons of the aminopropoxy chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

| Expected Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.95 (d, 2H), ~6.90 (d, 2H), 4.10 (t, 2H), 3.85 (s, 3H), 3.00 (t, 2H), 2.00 (quint, 2H), 1.55 (br s, 2H, NH₂) |

| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1280, ~1100 (C-O stretch) |

| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₆NO₃⁺: 210.11, found: 210.1 |

Note: Exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Williamson ether synthesis | Insufficient reaction time or temperature. Inactive base. | Extend the reflux time. Ensure K₂CO₃ is anhydrous and finely powdered. |

| Low yield in ether synthesis | Side reactions, such as elimination of the alkyl halide. | Ensure a primary alkyl halide is used.[8] |

| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the amount of acid or extend the reaction time. Monitor carefully by TLC. |

| Formation of t-butylated byproducts | The t-butyl cation generated during deprotection can alkylate the product. | Add a scavenger like anisole or thioanisole to the deprotection reaction.[4] |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of methyl 4-(3-aminopropoxy)benzoate from methyl 4-hydroxybenzoate. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The two-step approach, utilizing a protective group strategy, ensures a high-yielding and clean conversion.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Wikipedia. (2024). Mitsunobu reaction. Wikipedia. [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Munawar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

-

Smith, A. B., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). General Mitsunobu reaction. Where, R1, R2, R3 = Alkyl/Aryl. ResearchGate. [Link]

-

University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia. (2024). Williamson ether synthesis. Wikipedia. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. [Link]

-

Wikipedia. (2024). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Edubirdie. (2021, July 28). Williamson Ether Synthesis. Edubirdie. [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

- Google Patents. (n.d.). US4613682A - Ether synthesis.

- Google Patents. (n.d.).

-

Wiley Online Library. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 4-amino-3-methylbenzoate. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

PubChemLite. (n.d.). Methyl 3-bromo-4-hydroxybenzoate (C8H7BrO3). PubChemLite. [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)

-

Royal Society of Chemistry. (n.d.). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. [Link]

-

MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. PMC. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2010, October 16). (PDF) (Benzoylamino)methyl 4-Hydroxybenzoate. ResearchGate. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

Bioconjugation techniques involving Methyl 4-(3-aminopropoxy)benzoate

Application Note: Advanced Bioconjugation Strategies Utilizing Methyl 4-(3-aminopropoxy)benzoate as a Heterobifunctional Scaffold

Executive Summary & Mechanistic Rationale

In the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and fluorescent probes, the choice of linker dictates the stability, solubility, and efficacy of the final construct. Methyl 4-(3-aminopropoxy)benzoate (M4APB) (CAS No. 85873-34-3) serves as a highly versatile, heterobifunctional building block[1].

M4APB features two orthogonally reactive termini: a primary aliphatic amine and a protected aromatic carboxylic acid (methyl ester). This specific structural arrangement provides several mechanistic advantages:

-

Orthogonal Reactivity: The primary amine can be selectively coupled to a payload's carboxylic acid without risking self-polymerization, as the linker's own carboxylate is protected as a methyl ester.

-

Structural Rigidity: The benzoate moiety introduces a degree of steric rigidity and hydrophobicity, which can stabilize the linker in systemic circulation and prevent premature proteolytic cleavage.

-

Spacer Length: The 3-aminopropoxy chain provides sufficient distance between the payload and the antibody, minimizing steric hindrance during receptor binding.

This guide details a comprehensive, self-validating workflow for conjugating a carboxylate-containing payload to a monoclonal antibody (mAb) using the M4APB scaffold.

Workflow Visualization

Figure 1: Five-step heterobifunctional bioconjugation workflow utilizing the M4APB scaffold.

Protocol 1: Payload Derivatization (HATU-Mediated Amide Coupling)

Objective: Covalently attach a carboxylate-bearing payload (e.g., a cytotoxin or fluorophore) to the primary amine of M4APB.

Mechanistic Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/NHS for this organic-phase step. HATU provides exceptionally rapid reaction kinetics and high coupling efficiency for solution-phase amide conjugation, minimizing epimerization of complex payloads[2][3]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate both the payload's carboxylic acid and the M4APB hydrochloride salt[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 molar equivalent (eq) of the carboxylate-payload in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

-

Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the payload solution. Stir at room temperature (RT) for 15 minutes to form the active O-At ester intermediate.

-

Conjugation: Add 1.1 eq of Methyl 4-(3-aminopropoxy)benzoate hydrochloride[1]. Stir the reaction mixture continuously at RT for 2 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous ammonium chloride. Extract the product into ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint: Purify via flash chromatography. Confirm the formation of the Payload-M4APB (methyl ester) intermediate via LC-MS. Do not proceed until the mass of the unreacted payload is undetectable.

Protocol 2: Orthogonal Deprotection (Mild Ester Saponification)

Objective: Unmask the protected carboxylic acid on the M4APB linker for downstream protein conjugation.

Mechanistic Causality: The methyl ester must be converted to a free carboxylic acid. We employ mild saponification using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. This specific condition is chosen because it is nucleophilic enough to cleave the methyl ester but mild enough to preserve the newly formed amide bond and the structural integrity of the payload.

Step-by-Step Methodology:

-

Solubilization: Dissolve the purified Payload-M4APB intermediate in a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and LC-MS grade water.

-

Hydrolysis: Add 3.0 eq of LiOH monohydrate. Stir the mixture at RT for 4–6 hours.

-

Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is complete when the methyl ester peak fully shifts to the more polar carboxylic acid peak.

-

Neutralization: Carefully acidify the mixture to pH 3.0 using 1 M HCl to protonate the newly formed carboxylic acid, driving it into the organic phase.

-

Recovery (Validation Checkpoint): Extract with ethyl acetate, dry, and concentrate. Verify the exact mass of the free-acid Payload-M4APB construct via High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Monoclonal Antibody Conjugation (EDC/Sulfo-NHS)

Objective: Covalently attach the activated Payload-M4APB construct to primary amines (lysine residues) on a monoclonal antibody.

Mechanistic Causality: A two-step EDC/Sulfo-NHS activation strategy is mandatory here. One-pot reactions risk cross-linking the antibodies to themselves[4]. Activation is performed in MES buffer at pH 6.0 because EDC is highly stable and efficient in slightly acidic, carboxyl-free environments[5][6]. The activated ester is then transferred to PBS at pH 7.4, where the unprotonated primary amines of the antibody's lysine residues rapidly attack the Sulfo-NHS ester to form stable amide bonds[5][7].

Step-by-Step Methodology:

-

Activation: Dissolve the free-acid Payload-M4APB construct in DMSO (final DMSO concentration in the activation buffer should not exceed 10%). Add to 50 mM MES buffer (pH 6.0).

-

Esterification: Add 10 eq of EDC and 20 eq of Sulfo-NHS. Incubate at RT for 15–30 minutes with gentle rotation[4][7].

-

Conjugation: Add the activated payload solution to the monoclonal antibody (typically 1–5 mg/mL) suspended in 1X PBS (pH 7.4). Ensure the molar ratio of Payload to Antibody is optimized (typically 10:1 to 20:1 depending on desired DAR).

-

Incubation: React for 2 hours at RT or overnight at 4°C[5].

-

Purification & Validation Checkpoint: Remove excess reagents using a desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration (MWCO 30 kDa) equilibrated with PBS.

Quantitative Data Summary

The following table summarizes the expected efficiencies, reaction times, and Drug-to-Antibody Ratios (DAR) across the three-step workflow, assuming a standard IgG1 monoclonal antibody.

| Conjugation Step | Primary Reagents | Buffer / Solvent | Reaction Time | Expected Yield / Efficiency | Analytical Validation |

| 1. Payload Derivatization | HATU, DIPEA, M4APB | Anhydrous DMF | 2 Hours (RT) | > 85% (Purified) | LC-MS (Mass Shift) |

| 2. Ester Hydrolysis | LiOH | THF / H₂O (3:1) | 4–6 Hours (RT) | > 95% (Crude) | TLC / HRMS |

| 3. mAb Conjugation | EDC, Sulfo-NHS, mAb | MES (pH 6.0) → PBS (pH 7.4) | 2 Hours (RT) | DAR: 3.5 – 4.2 | UV-Vis / HIC-HPLC |

References

-

Sigma-Aldrich™ HATU 97%, for peptide synthesis Source: LabMart Limited URL:[Link]

-

Rapid HATU-Mediated Solution Phase siRNA Conjugation Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS Source: Echo Biosystems URL:[Link]

Sources

- 1. Methyl 4-aminomethyl benzoate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sigma-Aldrich™ HATU 97%, for peptide synthesis | LabMart Limited [labmartgh.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fortislife.com [fortislife.com]

Application Note: Chemoselective Reductive Amination of Methyl 4-(3-aminopropoxy)benzoate

Executive Summary

Methyl 4-(3-aminopropoxy)benzoate is a highly versatile building block in drug development, featuring an unhindered aliphatic primary amine and a para-substituted methyl ester. The synthesis of secondary or tertiary amine derivatives from this scaffold via reductive amination requires precise chemoselectivity. The primary challenge is reducing the transient iminium intermediate without inadvertently reducing the methyl ester or triggering uncontrolled dialkylation[1]. This application note outlines field-proven, self-validating protocols for both direct and indirect reductive aminations, ensuring high yields and structural integrity.

Mechanistic Rationale & Reagent Causality

Substrate Characteristics and Salt Neutralization

Methyl 4-(3-aminopropoxy)benzoate is commercially available and frequently handled as a hydrochloride salt (CAS: 383677-87-0) to prevent oxidative degradation[2]. Crucial Insight: Reductive amination cannot proceed if the amine is protonated. The protocol must include an in situ neutralization step using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free base, enabling the initial nucleophilic attack on the carbonyl carbon.

Reagent Selection: STAB vs. Cyanoborohydride

Historically, the Borch reaction utilizing Sodium cyanoborohydride (

Sodium triacetoxyborohydride (

The Dialkylation Challenge

Because the primary amine of Methyl 4-(3-aminopropoxy)benzoate is sterically unhindered, reacting it with small aliphatic aldehydes often leads to double alkylation. The resulting secondary amine is more nucleophilic than the starting material and can rapidly react with a second equivalent of aldehyde[1].

-

For ketones and bulky aldehydes: A direct reductive amination protocol is highly effective.

-

For unhindered aldehydes: A stepwise (indirect) protocol involving pre-formation of the imine in methanol, followed by reduction with

, is required to arrest the reaction at the secondary amine stage[7].

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of the reductive amination of Methyl 4-(3-aminopropoxy)benzoate.

Quantitative Comparison of Reducing Agents

To validate the selection of STAB, the following table summarizes the operational parameters of common reducing agents used in this workflow:

| Reducing Agent | Chemoselectivity | Toxicity Profile | Optimal pH | Mechanistic Notes |

| Excellent (Esters intact) | Low | 5–7 | Reagent of choice; faster kinetics in DCE[7]. | |

| Good | High (HCN risk) | 3–4 | Requires strict pH monitoring; highly toxic[3]. | |

| Poor (Reduces carbonyls) | Low | 7–10 | Used only in stepwise indirect amination[6]. | |

| Moderate | Low | Neutral | Risk of benzyl ether/ester cleavage under pressure. |

Experimental Protocols

Figure 2: Step-by-step experimental workflow for direct reductive amination.

Protocol A: Direct Reductive Amination (For Ketones & Hindered Aldehydes)

This protocol utilizes 1,2-Dichloroethane (DCE) as the solvent, which consistently yields faster reaction rates and fewer side products than THF[6].

Reagents & Stoichiometry:

-

Methyl 4-(3-aminopropoxy)benzoate HCl: 1.0 eq

-

Ketone / Hindered Aldehyde: 1.05 eq

-

DIPEA: 1.1 eq (Omit if using the free base amine)

-

Glacial Acetic Acid (AcOH): 1.0 eq (Required for ketones only)

- : 1.5 eq

-

DCE: 0.2 M relative to the amine

Step-by-Step Procedure:

-

Neutralization: Suspend Methyl 4-(3-aminopropoxy)benzoate HCl in anhydrous DCE. Add DIPEA dropwise at room temperature and stir for 10 minutes until a clear solution forms.

-

Condensation: Add the carbonyl compound (1.05 eq). Causality Check: If the electrophile is a ketone, add 1.0 eq of AcOH. Ketones are less electrophilic than aldehydes; the acid protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack[6]. Stir for 30–60 minutes.

-

Reduction: Cool the reaction mixture to 0 °C. Add

(1.5 eq) portionwise over 15 minutes to control the exotherm. -

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours under an inert atmosphere (

or Argon). -

Validation Checkpoint: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting mass (m/z 210 for free base

) and the appearance of the product mass confirms completion. -

Quenching: Slowly add saturated aqueous

(equal volume to DCE) to neutralize the acetic acid and destroy unreacted hydride. Stir vigorously for 30 minutes until gas evolution ceases. -

Isolation: Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM). Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Protocol B: Stepwise Indirect Amination (For Unhindered Aldehydes)

To prevent dialkylation, imine formation is separated from the reduction step[7].

Step-by-Step Procedure:

-

Imine Formation: Dissolve the free base of Methyl 4-(3-aminopropoxy)benzoate (1.0 eq) and the unhindered aldehyde (1.0 eq) in anhydrous Methanol (0.2 M). Add anhydrous

(2.0 eq) as a desiccant to drive the equilibrium toward the imine. Stir at room temperature for 2 hours. -

Filtration: Filter the mixture through a Celite pad to remove

. Return the filtrate to a clean, dry flask. -

Reduction: Cool the methanolic solution to 0 °C. Carefully add

(1.2 eq) in small portions. Causality Check: -

Quenching & Isolation: After 30 minutes, quench with water. Concentrate the mixture to remove methanol, then partition between EtOAc and saturated

. Extract, dry, and concentrate the organic layer.